molecular formula C8H12O2 B147309 Tetrahydro-2-(2-propynyloxy)-2H-pyran CAS No. 6089-04-9

Tetrahydro-2-(2-propynyloxy)-2H-pyran

Cat. No. B147309
CAS RN: 6089-04-9
M. Wt: 140.18 g/mol
InChI Key: HQAXHIGPGBPPFU-UHFFFAOYSA-N
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Description

Tetrahydro-2-(2-propynyloxy)-2H-pyran is a chemical compound with the molecular formula C8H12O2 . It is a liquid at 20°C and has a molecular weight of 140.18 . The compound is colorless to light yellow and clear .


Molecular Structure Analysis

The molecular structure of Tetrahydro-2-(2-propynyloxy)-2H-pyran is represented by the SMILES string C#CCOC1CCCCO1 . The InChI key for this compound is HQAXHIGPGBPPFU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The anion formed by metalation at the acetylenic carbon of Tetrahydro-2-(2-propynyloxy)-2H-pyran reacts with a variety of electrophiles . It has been used in the preparation of 1,3-dienyl acetal .


Physical And Chemical Properties Analysis

Tetrahydro-2-(2-propynyloxy)-2H-pyran is a liquid at 20°C . It has a boiling point of 65°C at 9 mmHg and a flash point of 59°C . The specific gravity of this compound is 1.01 at 20/20 and its refractive index is 1.46 .

Safety And Hazards

Tetrahydro-2-(2-propynyloxy)-2H-pyran is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2-prop-2-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAXHIGPGBPPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016042
Record name Tetrahydro-2-(2-propynyloxy)-2H-pyran
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Molecular Weight

140.18 g/mol
Source PubChem
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Product Name

Tetrahydro-2-(2-propynyloxy)-2H-pyran

CAS RN

6089-04-9
Record name Propargyl tetrahydropyranyl ether
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Record name Tetrahydro-2-(2-propynyloxy)-2H-pyran
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Record name 2-Propargyloxane
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Record name Tetrahydro-2-(2-propynyloxy)-2H-pyran
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Record name Tetrahydro-2-(2-propynyloxy)-2H-pyran
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Synthesis routes and methods I

Procedure details

To a stirred solution of 112 g (2.0 mol.) of 3-hydroxy-1-propyne and 260 g (3.0 mol.) of dihydropyran in 1.20 liters of methylene chloride cooled to 0° C. in an ice bath, is added a solution of 20 mg of para-toluenesulfonic acid in 100 ml of methylene chloride, dropwise. The reaction mixture is stirred at 0° C. for one-half hour, and at ambient temperature for one hour. It is then poured into 200 ml of a 5% solution of sodium bicarbonate, the organic phase is separated, the aqueous phase extracted with 100 ml of methylene chloride, the combined organic phases washed with 100 ml of a solution of brine, dried over sodium sulfate, and evaporated under vacuum (12 mm) at 45° C. to give 300 g of crude product, which is purified by fractional distillation, bp 71°-73° C. (14 mm) to yield 250 g (89%) of a liquid.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
20 mg
Type
catalyst
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

At 0° C., 3,4-dihydro-2H-pyran (173 ml, 1.90 mol) is added dropwise over 10 min to a soln. of propargyl alcohol (88.49 g, 1.58 mol) and TsOH.H2O (16.08 g, 84.53 mmol) in CH2Cl2 (880 ml). After stirring for 80 min at 0° C., the mixture is warmed to room temperature, stirred for 3 h, treated with Et3N (12 ml), and evaporated. A vacuum distillation (20 mmHg, 80° C.) gives C (224 g, quant.). Colourless oil. 1H-NMR (400 MHz, CDCl3) δ 1.46-1.70 (m, 4 H), 1.70-1.91 (n, 2 H), 2.41 (t, J=2.2), 3.49-3.58 (m, 1 H), 3.81-3.88 (m, 1 H), 3.49-3.58 (m, 1 H), 4.23 (dd, J=15, 2.2), 4.30 (dd, J=15, 2.2), 4.83 (t, J=3.0).
Quantity
173 mL
Type
reactant
Reaction Step One
Quantity
88.49 g
Type
reactant
Reaction Step Two
Quantity
16.08 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four
Quantity
880 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure and some basic properties of Tetrahydro-2-(2-propynyloxy)-2H-pyran?

A1: Tetrahydro-2-(2-propynyloxy)-2H-pyran, also known as 3-Tetrahydropyranyloxy-1-propyne, has the molecular formula C8H12O2 and a molecular weight of 140.20 g/mol []. It appears as a colorless liquid with a boiling point ranging from 47-65 °C depending on the pressure []. This compound is insoluble in water but readily dissolves in various organic solvents, including benzene, chloroform, ethanol, ether, and tetrahydrofuran [].

Q2: How is Tetrahydro-2-(2-propynyloxy)-2H-pyran synthesized, and what key chemical concepts does its synthesis illustrate?

A2: The synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran serves as a practical example of several important chemical reactions and concepts []. The synthesis involves the reaction of propargyl alcohol with 3,4-dihydro-2H-pyran, exemplifying a Markownikov addition reaction. This process also showcases the formation of a tetrahydropyranyl (THP) ether, a common protecting group in organic synthesis [].

Q3: What are the applications of Tetrahydro-2-(2-propynyloxy)-2H-pyran in organic synthesis?

A3: Tetrahydro-2-(2-propynyloxy)-2H-pyran is a valuable synthetic intermediate. Its lithium derivative acts as a synthon for creating substituted propargylic alcohols []. It plays a role in the synthesis of α-allenic alcohols [] and contributes to preparing trans-allylic alcohols [].

Q4: What are the important handling and storage considerations for Tetrahydro-2-(2-propynyloxy)-2H-pyran?

A4: Tetrahydro-2-(2-propynyloxy)-2H-pyran requires careful handling due to its combustible nature and potential health hazards. It can cause irritation upon inhalation or skin contact []. This compound exhibits stability in basic conditions but is susceptible to hydrolysis by acids and magnesium sulfate []. Therefore, it is crucial to store it under nitrogen in a refrigerator to maintain its integrity.

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